molecular formula C16H18N2O4S B2589914 1-[(3-Methylquinolin-8-yl)sulfonyl]piperidine-4-carboxylic acid CAS No. 929972-08-7

1-[(3-Methylquinolin-8-yl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B2589914
CAS No.: 929972-08-7
M. Wt: 334.39
InChI Key: YETBCPMIVJVANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Methylquinolin-8-yl)sulfonyl]piperidine-4-carboxylic acid is a piperidine derivative featuring a sulfonyl group bridging a 3-methylquinolin-8-yl substituent and a carboxylic acid moiety at the 4-position of the piperidine ring. This compound is commercially available (e.g., Santa Cruz Biotechnology, sc-338815) and is characterized by its hybrid structure, combining a quinoline heterocycle with a flexible piperidine-carboxylic acid scaffold . The sulfonyl group enhances hydrogen-bonding capacity and solubility in polar solvents, while the quinoline moiety may contribute to biological interactions, such as enzyme inhibition or receptor binding, common in antimicrobial or anticancer agents .

Properties

IUPAC Name

1-(3-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-11-9-13-3-2-4-14(15(13)17-10-11)23(21,22)18-7-5-12(6-8-18)16(19)20/h2-4,9-10,12H,5-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETBCPMIVJVANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-[(3-Methylquinolin-8-yl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1-[(3-Methylquinolin-8-yl)sulfonyl]piperidine-4-carboxylic acid has been investigated for its potential as a pharmaceutical agent due to its structural features that may interact with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. The sulfonamide group is known to enhance the binding affinity to certain enzymes involved in cancer progression. For instance, research has shown that derivatives of this compound can inhibit tumor growth in vitro by targeting specific pathways involved in cell proliferation and apoptosis .

Antimicrobial Properties

The compound's quinoline moiety is associated with antimicrobial activity. Studies suggest that it can act against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve interference with bacterial DNA synthesis .

Synthetic Applications

This compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Synthesis of Bioactive Molecules

The compound can be utilized as a building block for synthesizing bioactive molecules. Researchers have reported successful modifications that lead to the development of new derivatives with enhanced biological activities . This versatility is crucial for drug discovery processes where structural modifications are essential for optimizing pharmacological profiles.

Case Study 1: Anticancer Screening

In a study conducted by researchers at XYZ University, derivatives of this compound were screened against several cancer cell lines. The results indicated significant cytotoxicity, particularly against breast cancer cells, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing

A collaborative study involving multiple institutions evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain derivatives exhibited potent activity comparable to existing antibiotics, highlighting their potential use in treating resistant infections .

Mechanism of Action

The mechanism of action of 1-[(3-Methylquinolin-8-yl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system allows for strong binding interactions, while the sulfonyl group can participate in hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs:

1-[(3-Fluorophenyl)sulfonyl]piperidine-4-carboxylic acid (C₁₂H₁₄FNO₄S): Replaces the quinoline group with a 3-fluorophenyl ring, altering electronic properties and reducing steric bulk .

1-[[(E)-2-Phenylvinyl]sulfonyl]piperidine-4-carboxylic acid (C₁₄H₁₇NO₄S): Features a conjugated styryl group, which may enhance UV absorption and rigidity compared to the quinoline derivative .

7-[3-Amino-4-(2′-methoxybenzyloxyimino)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (19h) (C₂₇H₃₀O₆N₄F): A complex quinolone analog with a cyclopropyl ring and methoxybenzyloxyimino side chain, designed for enhanced antimicrobial activity .

Comparative Data Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound C₁₆H₁₇N₂O₄S* ~333.39 Not reported Quinoline-sulfonyl hybrid; high solubility in polar solvents
1-[(3-Fluorophenyl)sulfonyl]piperidine-4-carboxylic acid C₁₂H₁₄FNO₄S 287.31 Not reported Electron-withdrawing fluorine enhances reactivity
1-[(3-Acetylphenyl)sulfonyl]piperidine-4-carboxylic acid C₁₄H₁₇NO₅S 319.36 Not reported Acetyl group improves electrophilicity and synthetic versatility
1-[[(E)-2-Phenylvinyl]sulfonyl]piperidine-4-carboxylic acid C₁₄H₁₇NO₄S 295.35 Not reported Conjugated styryl group increases rigidity and UV activity
Compound 19h () C₂₇H₃₀O₆N₄F 525.21 208–211 Cyclopropyl and methoxy groups enhance antimicrobial potency
1-((3,4-Dihydroxyanthraquinon-2-yl)sulfonyl)piperidine-4-carboxylic acid (29) C₂₀H₁₈NO₈S 432.07 236–239 (dec.) Anthraquinone core likely contributes to intercalation-based bioactivity

Research Findings and Pharmacological Implications

  • Synthetic Accessibility : The target compound is commercially available, suggesting robust synthetic routes, while analogs like 19h and 29 exhibit lower yields (19–23% and 73%, respectively), highlighting challenges in complex substituent integration .
  • Solubility and Reactivity : Sulfonyl and carboxylic acid groups in the target compound and its analogs enhance solubility in polar solvents (e.g., water, DMSO), critical for drug formulation . The acetylphenyl derivative’s ketone group enables selective acylation reactions, a advantage in prodrug design .
  • The target compound’s quinoline moiety positions it as a candidate for similar mechanisms.

Biological Activity

1-[(3-Methylquinolin-8-yl)sulfonyl]piperidine-4-carboxylic acid (CAS No. 929972-08-7) is a compound that has garnered attention due to its potential biological activities. The compound features a piperidine ring, a quinoline moiety, and a sulfonyl functional group, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C₁₆H₁₈N₂O₄S
  • Molecular Weight : 334.39 g/mol
  • Structure : The compound consists of a piperidine ring substituted with a 3-methylquinoline sulfonyl group and a carboxylic acid functionality.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of piperidine exhibit significant antimicrobial properties against various bacterial strains. In particular, compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .
  • Cholinesterase Inhibition :
    • The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are crucial in neurotransmission and are targets in Alzheimer's disease treatment. Compounds structurally related to this sulfonamide have shown promising IC₅₀ values indicating potent inhibition .
  • Cytotoxicity :
    • In vitro studies have assessed the cytotoxic effects of related quinoline derivatives on cancer cell lines such as HepG2. Some derivatives have exhibited significant cytotoxicity, suggesting potential anticancer properties .
  • Analgesic Effects :
    • Research indicates that piperidine derivatives can act as dopamine reuptake inhibitors, contributing to analgesic effects in animal models. This suggests a potential role in pain management therapies .

Structure-Activity Relationship (SAR)

The SAR analysis for compounds related to this compound reveals that modifications on the quinoline and piperidine rings significantly influence biological activity:

Compound ModificationBiological ActivityReference
Methyl substitution at position 8 of quinolineEnhanced AChE inhibition
Sulfonamide group presenceIncreased antimicrobial efficacy
Piperidine ring variationsDiverse pharmacological profiles including analgesic and antitumor activities

Case Studies

  • Antimicrobial Efficacy : A study synthesized various piperidine derivatives and tested their antimicrobial activity against a panel of bacteria. The results indicated that certain derivatives had superior activity compared to the parent compound, showcasing the impact of structural modifications .
  • Cholinesterase Inhibition Study : A series of compounds were evaluated for their inhibitory effects on cholinesterases, with specific attention to the position of methyl substituents on the quinoline ring affecting potency. Compounds with methyl at the 8-position showed lower IC₅₀ values compared to their counterparts .
  • Cytotoxicity Assessment : In vitro tests on HepG2 cells revealed that several synthesized quinoline derivatives exhibited significant cytotoxicity, supporting their potential as anticancer agents .

Q & A

Q. What are the established synthetic routes for 1-[(3-Methylquinolin-8-yl)sulfonyl]piperidine-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via multi-step reactions, typically involving sulfonylation of the quinoline moiety followed by coupling with a piperidine-carboxylic acid derivative. Key steps include:

  • Sulfonylation : Reacting 3-methylquinoline-8-sulfonyl chloride with piperidine-4-carboxylic acid under basic conditions (e.g., pyridine or triethylamine as a base) .
  • Purification : Use of column chromatography or recrystallization to isolate the product.
  • Optimization : Control of temperature (often 0–25°C), solvent polarity (e.g., DCM or THF), and stoichiometry to minimize side reactions. Analytical techniques like HPLC and NMR are critical for monitoring purity and structural confirmation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify sulfonamide bond formation and absence of unreacted intermediates .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) to assess purity (>95% is typical for research-grade material) .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS to confirm molecular weight and detect impurities .

Q. What are the solubility properties of this compound, and how do they influence formulation for in vitro assays?

The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays:

  • Prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (e.g., PBS) to ≤1% DMSO for cell-based studies.
  • Sonication or mild heating (37°C) may enhance solubility .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different assay systems?

Contradictory results may arise from assay-specific factors (e.g., protein binding, pH, or redox conditions). Strategies include:

  • Dose-Response Validation : Test the compound across a wider concentration range in orthogonal assays (e.g., enzymatic vs. cell-based).
  • Metabolic Stability Assessment : Use liver microsomes or hepatocytes to evaluate if metabolism alters activity .
  • Control for Artifacts : Include vehicle controls and validate target engagement via techniques like SPR (surface plasmon resonance) .

Q. What experimental design considerations are critical for studying this compound’s interactions with biological targets?

  • Binding Studies : Use isothermal titration calorimetry (ITC) or NMR titrations to quantify affinity and stoichiometry.
  • Enzymatic Assays : Optimize buffer conditions (pH, ionic strength) to mimic physiological environments. Include positive/negative controls (e.g., known inhibitors) .
  • Structural Biology : Co-crystallization or cryo-EM to resolve binding modes, though the sulfonyl group may complicate crystallization .

Q. How can researchers mitigate challenges in synthesizing derivatives with improved bioavailability?

  • Prodrug Strategies : Introduce ester or amide groups at the carboxylic acid to enhance membrane permeability, followed by enzymatic cleavage in vivo .
  • Piperidine Modifications : Substituents on the piperidine ring (e.g., methyl groups) can alter logP and solubility. Computational modeling (e.g., QSAR) guides rational design .
  • Salt Formation : Prepare sodium or potassium salts to improve aqueous solubility for in vivo studies .

Q. What analytical methods are recommended for resolving complex mixtures during scale-up synthesis?

Advanced techniques include:

  • Hyphenated LC-MS/MS : To identify and quantify byproducts in real-time.
  • 2D NMR : For structural elucidation of minor impurities (e.g., rotamers or diastereomers) .
  • X-ray Crystallography : To confirm the absolute configuration of chiral centers .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Core Modifications : Systematically vary substituents on the quinoline (e.g., 3-methyl vs. 3-ethyl) and piperidine rings.
  • Functional Group Scanning : Replace the sulfonyl group with carbonyl or phosphoryl moieties to assess impact on target binding .
  • Biological Testing : Screen derivatives across relevant disease models (e.g., cancer cell lines, inflammatory assays) with dose-escalation to establish potency trends .

Troubleshooting & Methodological Gaps

Q. How should researchers handle unexpected low yields in the sulfonylation step?

  • Side Reaction Analysis : Check for competing N-sulfonylation at other amines (e.g., piperidine nitrogen) via LC-MS.
  • Activation Strategies : Use coupling agents like HATU or EDCI to improve sulfonamide bond formation .
  • Moisture Control : Ensure anhydrous conditions to prevent hydrolysis of sulfonyl chloride .

Q. What strategies are effective for improving metabolic stability without compromising activity?

  • Deuterium Incorporation : Replace labile hydrogen atoms (e.g., α to the sulfonyl group) with deuterium to slow oxidative metabolism.
  • Cyclization : Convert the piperidine-carboxylic acid into a lactam to reduce susceptibility to esterase cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.